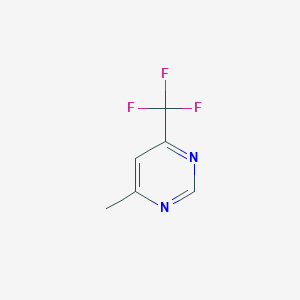
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a pyridine ring substituted with a fluoro group and a carboxamide group, along with a dicyanoethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide typically involves the condensation of malononitrile with the corresponding pyridine derivative. One common method includes the use of triethyl orthoformate in butan-2-ol as a solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dicyanoethenyl group can participate in electron transfer reactions, while the fluoro and carboxamide groups can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamides: These compounds share the dicyanoethenyl group and exhibit similar reactivity and biological activities.
Pyrazoline Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of pharmacological activities.
Uniqueness
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of the fluoro group enhances its stability and reactivity, while the dicyanoethenyl and carboxamide groups provide versatile sites for chemical modifications and interactions with biological molecules.
Properties
Molecular Formula |
C10H7FN4O |
|---|---|
Molecular Weight |
218.19 g/mol |
IUPAC Name |
N-(2,2-dicyanoethenyl)-4-fluoro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C10H7FN4O/c11-9-1-3-15(4-2-9)10(16)14-7-8(5-12)6-13/h1-3,7H,4H2,(H,14,16) |
InChI Key |
TZAGFVYLKOUOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CN1C(=O)NC=C(C#N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


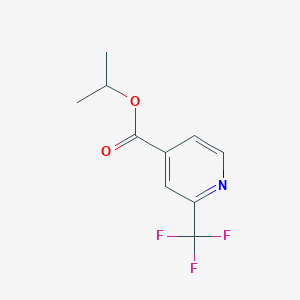
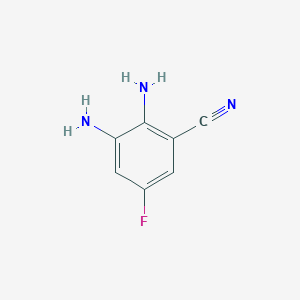
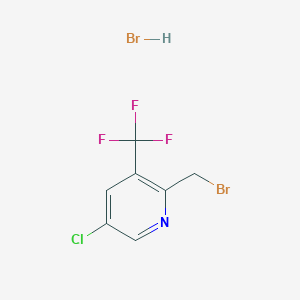


![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)

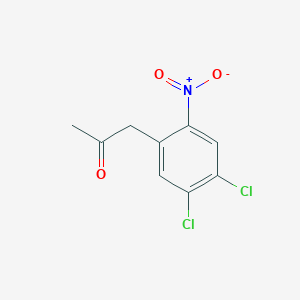
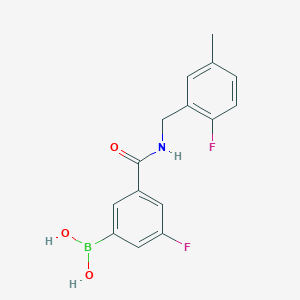
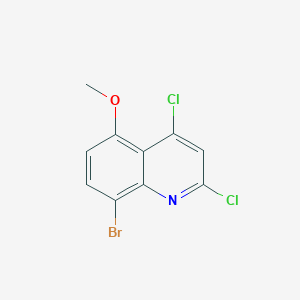
amine](/img/structure/B13090541.png)
![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
